![molecular formula C12H12N2O3 B2978763 1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006487-31-5](/img/structure/B2978763.png)
1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C12H12N2O3 . It is a derivative of pyrazole, a simple aromatic ring molecule that consists of a 5-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, can be achieved through various strategies. One common method involves the multicomponent approach, which includes the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes to produce pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a carboxylic acid group and a methylphenoxy group . The pyrazole ring is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including this compound, are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They can undergo various chemical reactions, including cycloaddition reactions, condensation reactions, and oxidation reactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid and its derivatives have been synthesized through functionalization reactions and characterized using spectroscopic and crystallographic techniques. Studies demonstrate the versatility of pyrazole-3-carboxylic acid as a precursor for generating a wide array of compounds by reacting with different nucleophiles, including aminophenols and diamines, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides and 1H-pyrazole-3-carboxamides respectively, showcasing good yields and confirming structures through NMR, IR, mass spectroscopy, and elemental analysis. These reactions underscore the compound's utility in synthetic organic chemistry and materials science (Yıldırım & Kandemirli, 2006); (Yıldırım, Kandemirli, & Akçamur, 2005).
Coordination Chemistry and Crystal Structures
Research into pyrazole-dicarboxylate acid derivatives has revealed their potential in coordination chemistry, forming complexes with transition metals such as Cu(II) and Co(II). These complexes have been characterized by NMR and ESI-MS, and their crystal structures determined via X-ray diffraction, indicating mononuclear chelate complexes. Such studies contribute to our understanding of the coordination and crystallization properties of these organic molecules, offering insights into their applications in materials science and catalysis (Radi et al., 2015).
Catalytic Applications
The catalytic properties of pyrazole-based compounds have been explored, particularly in the context of oxidation reactions. For instance, iron-catalyzed oxidation of benzylic alcohols to benzoic acids using bidentate N,O-ligands derived from pyrazole has shown promising results, highlighting the potential of these compounds in facilitating environmentally friendly chemical transformations with hydrogen peroxide as the oxidant. This research paves the way for the development of novel catalytic systems based on pyrazole derivatives for various oxidation processes (Stanje et al., 2018).
Biological and Pharmacological Studies
Although direct studies on this compound in biological contexts were not found, related pyrazole derivatives have been investigated for their biological activities, including antifungal, antibacterial, and antitumor effects. Such studies involve the synthesis of novel compounds and evaluation of their biological efficacy, contributing to the discovery of new pharmacophores and therapeutic agents (Du et al., 2015).
Direcciones Futuras
The future directions for the study and application of 1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid and similar compounds could include further exploration of their synthesis methods, investigation of their mechanisms of action, and development of their potential applications in various fields such as medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
1-[(3-methylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-9-3-2-4-10(7-9)17-8-14-6-5-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESMIWWHUGFINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2978681.png)
![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2978683.png)
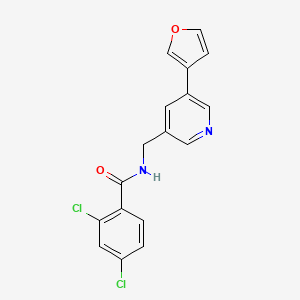
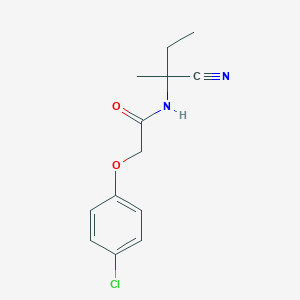
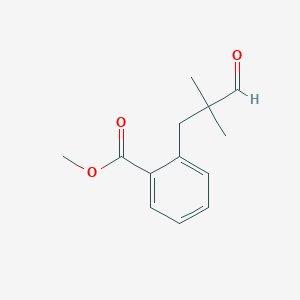
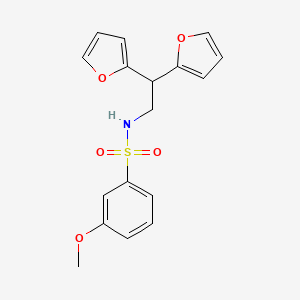
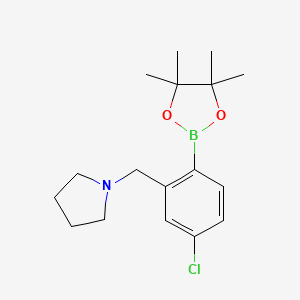
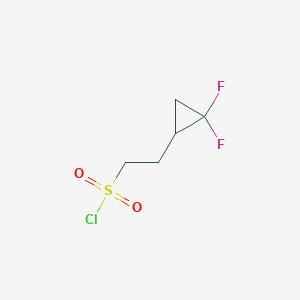
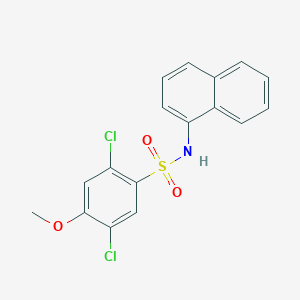
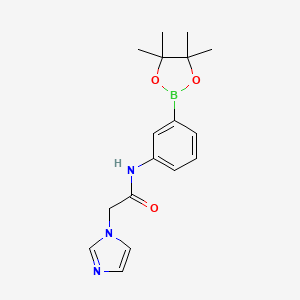
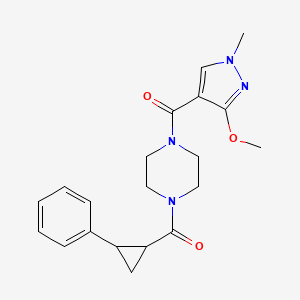
![3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole](/img/structure/B2978702.png)
![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2978703.png)
